![molecular formula C10H6BrN3 B1517212 3-Bromopyrimido[1,2-a]benzimidazole CAS No. 1000932-35-3](/img/structure/B1517212.png)
3-Bromopyrimido[1,2-a]benzimidazole
Overview
Description
“3-Bromopyrimido[1,2-a]benzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They are known to exhibit various types of biological activity, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
Molecular Structure Analysis
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Chemical Reactions Analysis
Benzimidazoles interrupt parasite energy metabolism by binding to tubulin, thereby disrupting microtubular cell structure and preventing nutrient uptake and other functions .
Physical And Chemical Properties Analysis
Physical properties of benzimidazole derivatives include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Pharmacological Use
Pyrimido[1,2-a]benzimidazoles have been studied for their potential pharmacological use . Nitrogen-containing heterocyclic compounds, such as pyrimido[1,2-a]benzimidazoles, form the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
Antiviral Applications
Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are of great practical importance . Non-natural nucleosides like abacavir, famciclovir, remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
Antimicrobial Activity
Benzimidazole compounds, which are isosteres of the nitrogenous bases of nucleic acids, have been synthesized and evaluated for their antimicrobial activity . They have been found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .
Carbon-Carbon Bond Formation
Transition-metal-catalyzed coupling reactions have enabled wide applications in organic synthesis and have been regarded as the most reliable, accurate, and powerful tools in the chemist’s arsenal . These reactions have made significant progress in the last half-century and become one of the most efficient and direct strategies for carbon–carbon bond formation .
Synthesis of Novel Heterocyclic Compounds
The chemistry of aza-heterocycles has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . The synthesis of novel heterocyclic compounds has been a research interest .
Scaffold Hopping in Drug Discovery
Compounds containing benzimidazole scaffold, which are isosteres of the nitrogenous bases of nucleic acids, are known . They have significance in scaffold hopping, a method used in drug discovery to find more efficient drug candidates .
Safety and Hazards
Future Directions
The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic . Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic . Thus, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .
properties
IUPAC Name |
3-bromopyrimido[1,2-a]benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDSLZOKLRXIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651690 | |
Record name | 3-Bromopyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyrimido[1,2-a]benzimidazole | |
CAS RN |
1000932-35-3 | |
Record name | 3-Bromopyrimido[1,2-a]benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopyrimido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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